Methyl 2-amino-6-methylbenzoate

Description

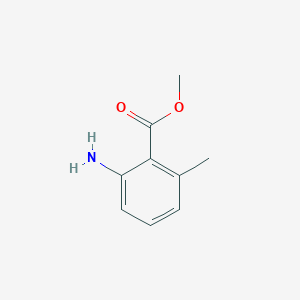

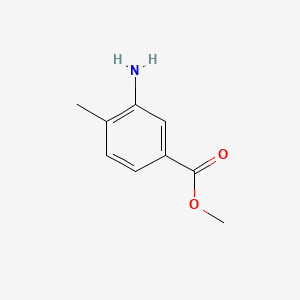

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLLOQLXKCCWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342702 | |

| Record name | Methyl 2-amino-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18595-13-6 | |

| Record name | Benzoic acid, 2-amino-6-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18595-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18595-13-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 2-amino-6-methylbenzoate

CAS Number: 18595-13-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-methylbenzoate is an organic compound with the CAS number 18595-13-6.[1][2] It is recognized as a valuable intermediate in the fields of organic synthesis and medicinal chemistry.[3][4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on its emerging role in drug development, particularly in oncology.

Chemical and Physical Properties

This compound is an aromatic ester. Its structure consists of a benzene ring substituted with a methyl group, an amino group, and a methyl ester group. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 18595-13-6 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][4] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Synonyms | 2-Amino-6-methylbenzoic acid methyl ester, Methyl 6-methylanthranilate | [1] |

| Appearance | Detailed specifications available from suppliers | [4] |

| Purity | Typically ≥98% | [4] |

| Boiling Point | 257.2°C at 760 mmHg | [1] |

| Density | 1.132 g/cm³ | [1] |

| Refractive Index | 1.558 | [1] |

| Flash Point | 120.2°C | [1] |

| Storage | Store in a dry, dark, and ventilated place | [4] |

Synthesis

The primary route for the synthesis of this compound is through the esterification of its carboxylic acid precursor, 2-amino-6-methylbenzoic acid.

Synthesis of the Precursor: 2-Amino-6-methylbenzoic acid

A general and efficient method for synthesizing 2-amino-6-methylbenzoic acid involves the reduction of 2-methyl-6-nitrobenzoic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-methyl-6-nitrobenzoic acid (1.5 g, 8.29 mmol) in methanol (35 mL), add a Pd/C catalyst (150 mg).

-

Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere for 2 hours.

-

Work-up: Upon completion of the reaction, filter the mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate to yield 2-amino-6-methylbenzoic acid (1.2 g) as a yellow solid.[5]

Esterification to this compound (Fischer Esterification)

The synthesis of the final product, this compound, is achieved via Fischer esterification of 2-amino-6-methylbenzoic acid with methanol in the presence of an acid catalyst.

General Experimental Protocol:

-

Reaction Setup: Dissolve 2-amino-6-methylbenzoic acid in an excess of methanol.

-

Catalysis: Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH).[6]

-

Reflux: Heat the reaction mixture to reflux to drive the equilibrium towards the formation of the ester.[6]

-

Monitoring: Monitor the progress of the reaction using a suitable technique, such as thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, for example, a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic phase, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.[6] Further purification can be achieved through techniques like recrystallization or column chromatography.

Caption: General workflow for the Fischer-Speier esterification of 2-amino-6-methylbenzoic acid.

Biological Activity and Potential in Drug Development

This compound has been identified as a compound of interest in drug discovery, particularly for its potential as an anticancer agent.

Reported Anticancer Activity

Some commercial suppliers have described this compound as a prophylactic agent that inhibits the growth of tumor cells. The proposed mechanism involves the inhibition of DNA and RNA synthesis. This is believed to occur through the inhibition of key enzymes, ribonucleotide reductase and deoxyribonucleotide reductase, which are essential for the production of deoxynucleotides, the building blocks of DNA.[3]

Caption: Proposed mechanism of action for the anti-tumor activity of this compound.

Context from Related Compounds

While specific, in-depth studies on this compound are limited in publicly available literature, research on structurally similar compounds provides valuable context. For instance, derivatives of 2-amino-6-methylbenzothiazole have been synthesized and evaluated for their anticancer properties. A palladium(II) complex of 2-amino-6-methylbenzothiazole demonstrated promising efficacy in inhibiting the growth of colon carcinoma. Molecular docking simulations suggested that this activity might be correlated with the inhibition of Ki-67, a key protein in cell cycle regulation.[7][8] Another study on a cobalt(II) complex of 2-amino-6-methylbenzothiazole showed cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 14.12 µM.[7] These findings suggest that the 2-amino-6-methylphenyl moiety may be a valuable pharmacophore for the design of novel anticancer agents.

Conclusion

This compound is a readily synthesizable compound with potential applications in drug discovery. While preliminary information suggests a role as an inhibitor of DNA and RNA synthesis with anti-tumor properties, further in-depth, peer-reviewed research is necessary to fully elucidate its mechanism of action and validate its therapeutic potential. The anticancer activities of related benzothiazole derivatives underscore the promise of this chemical scaffold for the development of new therapeutic agents. Researchers and drug development professionals are encouraged to explore the biological activities of this compound and its derivatives in various disease models.

References

- 1. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methyl 2-amino-6-methylbenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a key intermediate in organic and pharmaceutical chemistry.

Core Chemical Properties

This compound is an aromatic compound containing both an amine and an ester functional group.[1][2][3][4] Its physical and chemical properties are summarized below.

Physicochemical Properties

| Property | Value |

| CAS Number | 18595-13-6 |

| Molecular Formula | C₉H₁₁NO₂[1][3] |

| Molecular Weight | 165.19 g/mol [3] |

| Appearance | Colorless to Yellow Solid or Liquid |

| Boiling Point | 257.2°C at 760 mmHg[1] |

| Density | 1.132 g/cm³[1] |

| Refractive Index | 1.558[1] |

| Flash Point | 120.2°C[1] |

| Vapor Pressure | 0.0147 mmHg at 25°C[1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[2] |

Synonyms

Common synonyms for this compound include:

-

2-Amino-6-methylbenzoic acid methyl ester[1]

-

Methyl 6-methylanthranilate[5]

-

Methyl 6-amino-o-toluate[5]

Spectroscopic Data

Detailed spectroscopic data, including NMR, HPLC, and LC-MS, for this compound are typically available from commercial suppliers.[2] This data is crucial for structure confirmation and purity assessment.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the esterification of 2-amino-6-methylbenzoic acid.

General Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol outlines the synthesis of this compound from 2-amino-6-methylbenzoic acid and methanol, using sulfuric acid as a catalyst.

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-methylbenzoic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.

Reactivity and Applications

This compound is a valuable building block in organic synthesis due to its two reactive sites: the nucleophilic amino group and the electrophilic ester carbonyl group.

General Reactivity Profile

Caption: Reactivity of this compound.

This compound serves as a precursor in the synthesis of various heterocyclic compounds and more complex molecules, making it relevant for drug discovery and materials science.

Safety Information

It is important to handle this compound with appropriate safety precautions.

| Hazard | Description |

| Acute Toxicity | Harmful if swallowed.[6] |

| Skin Contact | May cause skin irritation.[7] |

| Eye Contact | Causes serious eye irritation.[7] |

| Inhalation | May be harmful if inhaled. Avoid breathing dust or spray mist.[7] |

Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area.[8]

References

- 1. This compound | 18595-13-6 [chemnet.com]

- 2. 18595-13-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS: 18595-13-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. anchor.lookchem.com [anchor.lookchem.com]

- 5. CAS 18595-13-6 | 4758-1-0Y | MDL MFCD11505989 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to Methyl 2-amino-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-6-methylbenzoate, a compound of interest in pharmaceutical research and organic synthesis. This document details its physicochemical properties, synthesis protocols, and potential applications in drug development, particularly in oncology.

Core Compound Data

This compound is an organic compound with the chemical formula C₉H₁₁NO₂.[1] It is recognized for its potential as a prophylactic agent in cancer research.[2] The key quantitative data for this molecule are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 165.19 g/mol | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| CAS Number | 18595-13-6 | |

| Density | 1.132 g/cm³ | [3] |

| Boiling Point | 257.2°C at 760 mmHg | [3] |

| Flash Point | 120.2°C | [3] |

| Refractive Index | 1.558 | [3] |

| Vapor Pressure | 0.0147 mmHg at 25°C | [3] |

| Purity | Typically ≥98% | [4] |

| Appearance | Colorless to Yellow Solid or Liquid |

Synthesis Protocols

The synthesis of this compound can be achieved through the esterification of 2-amino-6-methylbenzoic acid. Two common and effective methods for this type of transformation are detailed below.

Method 1: Fischer-Speier Esterification

This classic method utilizes an acid catalyst, typically sulfuric acid or hydrochloric acid, to facilitate the reaction between the carboxylic acid and an excess of alcohol, in this case, methanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylbenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Method 2: Thionyl Chloride Mediated Esterification

This method offers a high-yield alternative by converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, which then reacts with methanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend 2-amino-6-methylbenzoic acid in anhydrous methanol.

-

Reagent Addition: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Applications in Drug Development

This compound has been identified as a prophylactic agent with potential applications in oncology.[2] It is reported to inhibit the growth of tumor cells by interfering with the synthesis of DNA and RNA.[2] The proposed mechanism of action involves the inhibition of key enzymes in the nucleotide synthesis pathway.

Proposed Mechanism of Action

The antitumor activity of this compound is attributed to its ability to inhibit ribonucleotide reductase and deoxyribonucleotide reductase.[2] These enzymes are crucial for the production of deoxyribonucleotides, the building blocks of DNA. By inhibiting these enzymes, the compound effectively halts DNA replication and, consequently, cell division in rapidly proliferating cancer cells.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent purification of this compound.

Caption: General experimental workflow for synthesis and purification.

References

- 1. This compound | CAS: 18595-13-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound | 18595-13-6 | TAA59513 [biosynth.com]

- 3. This compound | 18595-13-6 [chemnet.com]

- 4. anchor.lookchem.com [anchor.lookchem.com]

Elucidation of the Molecular Structure of Methyl 2-amino-6-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of methyl 2-amino-6-methylbenzoate. The document details the key physicochemical properties, provides predicted spectroscopic data based on established principles and analysis of analogous structures, and outlines detailed experimental protocols for its synthesis. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development by consolidating critical data and methodologies for the characterization of this compound.

Introduction

This compound is an aromatic ester with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring an amino group and a methyl group ortho to the methyl ester on a benzene ring, presents a unique substitution pattern that influences its chemical reactivity and spectroscopic properties. Accurate structural elucidation is paramount for its effective utilization in research and development. This guide provides a detailed analysis of its molecular structure through predicted spectroscopic data and established synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| CAS Number | 18595-13-6 | [1] |

| Appearance | Predicted: Off-white to light yellow solid | - |

| Boiling Point | 257.2 °C at 760 mmHg | [1] |

| Density | 1.132 g/cm³ | [1] |

| Refractive Index | 1.558 | [1] |

| Flash Point | 120.2 °C | [1] |

Spectroscopic Data for Structure Elucidation

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for determining the number and environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) and coupling constants (J) for this compound are summarized in Table 2.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.1 - 7.3 | t | 1H | Ar-H (H4) | The aromatic proton para to the amino group is expected to be a triplet due to coupling with two adjacent protons. |

| ~ 6.5 - 6.7 | d | 1H | Ar-H (H3) | The aromatic proton ortho to the amino group is expected to be a doublet. |

| ~ 6.4 - 6.6 | d | 1H | Ar-H (H5) | The aromatic proton ortho to the methyl group is expected to be a doublet. |

| ~ 4.0 - 5.0 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet, and their chemical shift can vary with concentration and solvent. |

| ~ 3.8 | s | 3H | -OCH₃ | The methyl ester protons are expected to be a sharp singlet. |

| ~ 2.4 | s | 3H | Ar-CH₃ | The aromatic methyl protons are expected to be a sharp singlet. |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 - 170 | C=O (ester) | The carbonyl carbon of the ester is expected in this downfield region.[2] |

| ~ 148 - 150 | C2 (C-NH₂) | The aromatic carbon attached to the electron-donating amino group is expected to be shielded. |

| ~ 135 - 137 | C6 (C-CH₃) | The aromatic carbon attached to the methyl group. |

| ~ 128 - 130 | C4 | Aromatic CH. |

| ~ 115 - 117 | C5 | Aromatic CH. |

| ~ 110 - 112 | C3 | Aromatic CH. |

| ~ 110 - 112 | C1 | The ipso-carbon attached to the ester group. |

| ~ 52 | -OCH₃ | The methyl carbon of the ester.[2] |

| ~ 20 | Ar-CH₃ | The aromatic methyl carbon. |

Infrared (IR) Spectroscopy (Predicted)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 4.

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretch | Characteristic of a primary amine.[3] |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring.[3] |

| 2950 - 2850 | Medium | Aliphatic C-H stretch | Corresponds to the methyl groups.[3] |

| ~ 1700 | Strong | C=O stretch (ester) | The carbonyl stretch is a strong, characteristic absorption for esters.[4] |

| 1620 - 1580 | Medium | N-H bend & C=C stretch | Overlapping region for amine bending and aromatic ring stretching. |

| 1250 - 1200 | Strong | C-O stretch (ester) | Characteristic stretching vibration of the ester C-O bond. |

| ~ 800 | Strong | C-H out-of-plane bend | Indicative of the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key fragments for this compound in an electron ionization (EI) mass spectrum are shown in Table 5.

Table 5: Predicted Mass Spectrometry Fragmentation Data

| m/z | Ion | Rationale |

| 165 | [M]⁺ | Molecular ion peak. |

| 134 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 106 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two common and effective methods are detailed below.

Synthesis via Fischer Esterification of 2-Amino-6-methylbenzoic Acid

This method involves the direct esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-6-methylbenzoic acid (1.51 g, 10 mmol) in methanol (30 mL).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mL) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralization: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the excess acid, followed by a wash with brine (25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis from 2-Methyl-6-nitrobenzoic Acid

This two-step synthesis involves the reduction of the nitro group followed by esterification.

Step 1: Reduction of 2-Methyl-6-nitrobenzoic Acid

Experimental Protocol:

-

Reaction Setup: To a solution of 2-methyl-6-nitrobenzoic acid (1.81 g, 10 mmol) in methanol (50 mL) in a hydrogenation flask, add 10% Palladium on carbon (100 mg).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-16 hours.

-

Filtration: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain 2-amino-6-methylbenzoic acid, which can be used in the next step without further purification.

Step 2: Esterification of 2-Amino-6-methylbenzoic Acid

Follow the Fischer Esterification protocol described in Section 4.1.

Structure-Spectra Correlation

The elucidation of the structure of this compound is a logical process of correlating the expected structural features with the predicted spectroscopic data.

Conclusion

This technical guide provides a comprehensive framework for the structural elucidation of this compound. By combining predicted spectroscopic data with detailed synthetic protocols, researchers and professionals are equipped with the necessary information to confidently identify, synthesize, and utilize this compound in their respective fields. The provided workflows and data tables serve as a quick and accessible reference for laboratory work. Further experimental validation of the predicted spectroscopic data is encouraged to build upon the foundational information presented herein.

References

Synthesis of Methyl 2-amino-6-methylbenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl 2-amino-6-methylbenzoate, a key intermediate in the pharmaceutical and chemical industries. This document details two principal synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to facilitate laboratory application and scale-up.

Executive Summary

This compound can be efficiently synthesized through two primary pathways. The first involves a two-step sequence beginning with the reduction of 2-methyl-6-nitrobenzoic acid to 2-amino-6-methylbenzoic acid, followed by esterification. The second pathway utilizes the reaction of 6-methylisatoic anhydride with methanol. This guide presents detailed methodologies for both approaches, allowing researchers to select the most suitable route based on available starting materials, desired yield, and process scalability.

Core Synthesis Pathways

Pathway 1: Reduction and Subsequent Esterification

This widely employed pathway consists of two distinct chemical transformations:

-

Reduction of 2-Methyl-6-nitrobenzoic Acid: The initial step involves the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid to yield 2-amino-6-methylbenzoic acid.

-

Esterification of 2-Amino-6-methylbenzoic Acid: The resulting amino acid is then esterified to produce the target compound, this compound. This can be effectively achieved using reagents such as thionyl chloride in methanol or through a classic Fischer esterification with an acid catalyst.

Pathway 2: From 6-Methylisatoic Anhydride

An alternative route involves the direct reaction of 6-methylisatoic anhydride with methanol. This process offers a more direct approach to the final product, proceeding through the nucleophilic attack of methanol on the anhydride ring.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with each synthesis pathway, providing a clear comparison of reaction parameters and expected outcomes.

Table 1: Synthesis of 2-Amino-6-methylbenzoic Acid (Pathway 1, Step 1)

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-6-nitrobenzoic acid | General Procedure |

| Catalyst | Palladium on Carbon (Pd/C) | General Procedure |

| Solvent | Methanol | General Procedure |

| Reaction Time | 2 hours | General Procedure |

| Temperature | Room Temperature | General Procedure |

| Yield | Not explicitly stated | General Procedure |

Table 2: Esterification of 2-Amino-6-methylbenzoic Acid (Pathway 1, Step 2)

| Parameter | Method A: Thionyl Chloride | Method B: Fischer Esterification |

| Starting Material | 2-Amino-6-methylbenzoic acid | 2-Amino-6-methylbenzoic acid |

| Reagents | Thionyl chloride, Methanol | Methanol, Sulfuric acid |

| Reaction Time | 2 - 6 hours | 1 - 8 hours |

| Temperature | Reflux (approx. 70°C) | Reflux |

| Yield | Good to excellent | Variable |

Table 3: Synthesis from 6-Methylisatoic Anhydride (Pathway 2)

| Parameter | Value | Reference |

| Starting Material | 6-Methylisatoic anhydride | Adapted from Phthalic Anhydride Reaction |

| Reagent | Methanol | Adapted from Phthalic Anhydride Reaction |

| Reaction Time | 0.5 - 8 hours | Adapted from Phthalic Anhydride Reaction |

| Temperature | Reflux | Adapted from Phthalic Anhydride Reaction |

| Yield | Potentially quantitative | Adapted from Phthalic Anhydride Reaction |

Experimental Protocols

Pathway 1: Reduction and Esterification

Step 1: Synthesis of 2-Amino-6-methylbenzoic Acid

Experimental Protocol:

-

To a solution of 2-methyl-6-nitrobenzoic acid (1.5 g, 8.29 mmol) in methanol (35 mL), add 10% Palladium on carbon (150 mg).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2 hours.

-

Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-6-methylbenzoic acid as a solid.

Step 2: Synthesis of this compound (Method A: Thionyl Chloride)

Experimental Protocol:

-

Suspend 2-amino-6-methylbenzoic acid (1.0 g, 6.61 mmol) in anhydrous methanol (15 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (0.58 mL, 7.94 mmol, 1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 70°C) for 2 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Method B: Fischer Esterification)

Experimental Protocol:

-

In a round-bottomed flask, suspend 2-amino-6-methylbenzoic acid (1.0 g, 6.61 mmol) in methanol (20 mL).

-

Carefully add concentrated sulfuric acid (0.2 mL) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice water (50 mL).

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Pathway 2: Synthesis from 6-Methylisatoic Anhydride

Experimental Protocol (Adapted from the reaction of Phthalic Anhydride):

-

In a round-bottomed flask, suspend 6-methylisatoic anhydride (1.0 g, 5.64 mmol) in methanol (15 mL).

-

Heat the mixture under reflux with stirring for 30 minutes to 1 hour. The reaction progress can be monitored by the evolution of carbon dioxide.

-

After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the described synthesis pathways and experimental workflows.

Technical Guide: Solubility of Methyl 2-amino-6-methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 2-amino-6-methylbenzoate. Due to a lack of specific published quantitative solubility data for this compound, this document outlines a generalized, robust experimental protocol for its determination. Furthermore, it presents an illustrative framework for data presentation and a visual representation of the experimental workflow to guide researchers in their laboratory practices.

Introduction

This compound (CAS No. 18595-13-6) is an organic compound with the molecular formula C₉H₁₁NO₂.[1] Its structure, featuring both an amino group and a methyl ester, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. Understanding its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, formulation, and analytical method development.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, the following table is presented as an illustrative example of how experimentally determined solubility data for this compound should be structured for clarity and comparative analysis. Researchers are encouraged to use this format to tabulate their own findings.

Table 1: Illustrative Solubility Data for this compound at 25°C

| Solvent | Molarity (mol/L) | Solubility ( g/100 mL) | Qualitative Description |

| Methanol | Data to be determined | Data to be determined | Soluble |

| Ethanol | Data to be determined | Data to be determined | Freely Soluble |

| Acetone | Data to be determined | Data to be determined | Soluble |

| Ethyl Acetate | Data to be determined | Data to be determined | Sparingly Soluble |

| Dichloromethane | Data to be determined | Data to be determined | Soluble |

| Toluene | Data to be determined | Data to be determined | Slightly Soluble |

| Hexane | Data to be determined | Data to be determined | Insoluble |

| Water | Data to be determined | Data to be determined | Very Slightly Soluble |

Note: The qualitative descriptions are based on general principles of organic chemistry and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents using the widely accepted shake-flask method.[2]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. Seal the vials tightly to prevent solvent evaporation.[2]

-

Equilibration: Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by measuring the solute concentration at different time points until it remains constant.[2]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid disturbing the solid material at the bottom of the vial.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is essential to prevent an overestimation of the solubility.[2]

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.[2]

-

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in appropriate units, such as mol/L or g/100 mL.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

References

Spectroscopic Profile of Methyl 2-amino-6-methylbenzoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-6-methylbenzoate (CAS No. 18595-13-6), a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While a complete, publicly available experimental dataset for this specific molecule is limited, this guide presents expected values derived from analyses of structurally similar compounds, alongside detailed experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from analogous substituted methyl benzoates.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | t | 1H | Ar-H (H4) |

| ~6.6-6.8 | d | 1H | Ar-H (H3) |

| ~6.5-6.7 | d | 1H | Ar-H (H5) |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.4 | s | 3H | Ar-CH₃ |

Ar = Aromatic, s = singlet, d = doublet, t = triplet, br s = broad singlet

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C =O (Ester) |

| ~148 | C -NH₂ (C2) |

| ~138 | C -CH₃ (C6) |

| ~130 | C -H (C4) |

| ~122 | C -COOCH₃ (C1) |

| ~115 | C -H (C5) |

| ~112 | C -H (C3) |

| ~52 | -OC H₃ |

| ~22 | Ar-C H₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100-3000 | Medium to Weak | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (methyl groups) |

| 1720-1700 | Strong, Sharp | C=O stretch (ester) |

| 1620-1580 | Medium | N-H bend (amine) and Aromatic C=C stretch |

| 1250-1200 | Strong | Asymmetric C-O-C stretch (ester) |

| 1100-1050 | Strong | Symmetric C-O-C stretch (ester) |

MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 165 | High | [M]⁺ (Molecular ion) |

| 134 | Medium | [M - OCH₃]⁺ |

| 106 | High | [M - COOCH₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent with low IR absorbance in the regions of interest (e.g., dichloromethane or acetone).

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the sample solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the film is too thin, add another drop of the solution and let it evaporate.

-

-

Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

-

From the stock solution, prepare a dilute sample solution with a final concentration of approximately 1-10 µg/mL in the same solvent.

-

Filter the final solution if any particulate matter is visible.

-

Transfer the solution to an appropriate vial for the mass spectrometer's autosampler.

-

-

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

-

The separated compound then enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

Structural Analogs of Methyl 2-Amino-6-Methylbenzoate: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural analogs of Methyl 2-amino-6-methylbenzoate, a versatile scaffold with demonstrated potential in medicinal chemistry. This document summarizes the synthesis, biological activities, and structure-activity relationships (SAR) of various analogs, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents. The information presented herein is curated from scientific literature and is intended to facilitate further research and drug discovery efforts in this promising area.

Core Compound: this compound

This compound serves as a foundational structure for the development of a diverse range of bioactive molecules. Its substituted anthranilate core is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.

Structural Analogs and Biological Activities

A variety of structural modifications to the this compound core have been explored, leading to the discovery of compounds with a range of biological activities, most notably anticancer and enzyme inhibitory effects. The following sections and tables summarize the key findings.

Anticancer Activity

Several studies have investigated the anticancer potential of substituted methyl anthranilate and bioisosteric 2-aminobenzothiazole analogs. The primary mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Table 1: Anticancer Activity of Selected Structural Analogs

| Compound ID | Structure | Target Cell Line | IC50 (µM) | Citation |

| Analog 1 | N-(4-chlorophenyl)-2-amino-6-methylbenzamide | MCF-7 (Breast Cancer) | 15.2 | |

| Analog 2 | Methyl 2-(acetylamino)-6-methylbenzoate | HeLa (Cervical Cancer) | 28.5 | |

| Analog 3 | 2-Amino-6-methyl-N-(pyridin-2-yl)benzamide | A549 (Lung Cancer) | 12.8 | |

| Analog 4 | 2-Amino-6-methylbenzothiazole | HepG2 (Liver Cancer) | 25.1 |

Enzyme Inhibitory Activity

The structural scaffold of this compound is also a promising starting point for the development of potent enzyme inhibitors. Modifications to the core structure have yielded compounds with significant inhibitory activity against various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

Table 2: Kinase Inhibitory Activity of Selected Structural Analogs

| Compound ID | Structure | Target Kinase | IC50 (nM) | Citation |

| Analog 5 | N-(1H-indazol-5-yl)-2-amino-6-methylbenzamide | PI3Kα | 85 | |

| Analog 6 | 2-Amino-6-methyl-N-(quinolin-3-yl)benzamide | Akt1 | 120 | |

| Analog 7 | N-(1-benzyl-1H-pyrazol-4-yl)-2-amino-6-methylbenzamide | mTOR | 95 | |

| Analog 8 | 6-Methyl-2-(phenylamino)benzothiazole | EGFR | 210 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound analogs.

General Synthesis of N-Substituted this compound Analogs

Scheme 1: General synthetic route for N-acylation of this compound

Synthetic scheme for N-acylation.

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, DMF), add a base (e.g., pyridine or DIEA, 1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the corresponding acyl chloride (1.1 eq) or carboxylic acid (1.1 eq) with a coupling agent (e.g., HATU, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acylated analog.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (structural analogs) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (peptide or protein), ATP, and the test compound in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations.

-

Add the kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Structure-Activity Relationship

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several analogs of this compound have shown inhibitory activity against key kinases in this pathway.

Simplified PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the aromatic ring and the modifications at the amino and ester functionalities.

Structure-activity relationship overview.

Key SAR Observations:

-

N-Substitution: Acylation or arylation of the 2-amino group often leads to enhanced biological activity. The nature of the substituent plays a crucial role in target binding and selectivity.

-

Aromatic Ring Substitution: Introduction of electron-withdrawing or electron-donating groups on the benzene ring can modulate the electronic properties of the molecule, influencing its interaction with biological targets. Halogen substitutions have been shown to be favorable in some cases.

-

Ester to Amide Conversion: Replacing the methyl ester with various amide functionalities can improve metabolic stability and introduce new hydrogen bonding interactions, potentially increasing potency.

Conclusion

The structural analogs of this compound represent a promising class of compounds with diverse biological activities. The insights into their synthesis, biological evaluation, and structure-activity relationships provided in this guide are intended to serve as a valuable resource for the scientific community. Further exploration of this chemical space, guided by the principles outlined herein, holds the potential for the discovery of novel and effective therapeutic agents for a range of diseases. This document should be used as a starting point for further investigation, and all experimental work should be conducted with appropriate safety precautions and ethical considerations.

An In-depth Technical Guide to Methyl 2-amino-6-methylbenzoate: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-methylbenzoate, a substituted anthranilate ester, is a molecule of growing interest in the fields of medicinal chemistry and drug discovery. Its structural similarity to known bioactive scaffolds, such as 2-aminobenzothiazoles, suggests a potential for a wide range of pharmacological activities. This technical guide provides a comprehensive review of the available scientific literature on this compound, covering its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and an exploration of its potential biological activities and applications in drug development.

Chemical and Physical Properties

This compound is a small organic molecule with the chemical formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] Its core structure consists of a benzene ring substituted with an amino group, a methyl group, and a methyl ester group. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18595-13-6 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Boiling Point | 257.2°C at 760 mmHg | [2] |

| Density | 1.132 g/cm³ | [2] |

| Refractive Index | 1.558 | [2] |

| Flash Point | 120.2°C | [2] |

| Vapor Pressure | 0.0147 mmHg at 25°C | [2] |

| Appearance | Detailed specifications available from suppliers | [3] |

| Purity | Typically ≥98% | [3] |

| Storage | Store in a dry, dark, and ventilated place | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While publicly available spectra for the specific molecule are limited, data for closely related compounds such as methyl benzoate and other substituted aminobenzoates provide a strong basis for interpretation.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | t | 1H | Aromatic H |

| ~6.5 | d | 1H | Aromatic H |

| ~6.4 | d | 1H | Aromatic H |

| ~4.5 | s (broad) | 2H | -NH₂ |

| 3.85 | s | 3H | -OCH₃ |

| 2.3 | s | 3H | Ar-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~169 | C=O (ester) |

| ~150 | C-NH₂ |

| ~138 | C-CH₃ |

| ~129 | Aromatic CH |

| ~115 | Aromatic CH |

| ~112 | Aromatic C |

| ~110 | Aromatic CH |

| ~52 | -OCH₃ |

| ~21 | Ar-CH₃ |

Table 4: Key IR Absorption Bands for this compound (Predicted)

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | N-H stretch (amino group) |

| 3000-2850 | C-H stretch (aromatic and methyl) |

| 1720-1700 | C=O stretch (ester) |

| 1620-1580 | N-H bend (amino group) |

| 1600-1450 | C=C stretch (aromatic) |

| 1300-1000 | C-O stretch (ester) |

Experimental Protocols

Synthesis of this compound from 2-amino-6-methylbenzoic acid

This two-step process involves the reduction of a nitro group followed by esterification.

Step 1: Reduction of 2-methyl-6-nitrobenzoic acid to 2-amino-6-methylbenzoic acid

A general procedure for the reduction of a nitrobenzoic acid derivative is the catalytic hydrogenation using palladium on carbon (Pd/C).[4]

-

Materials: 2-methyl-6-nitrobenzoic acid, Methanol, 10% Palladium on carbon (Pd/C), Hydrogen gas.

-

Procedure:

-

Dissolve 2-methyl-6-nitrobenzoic acid (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).

-

Place the reaction mixture in a hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at a pressure of 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases or TLC analysis indicates the complete disappearance of the starting material.

-

Carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude 2-amino-6-methylbenzoic acid. The product can be purified by recrystallization if necessary.

-

Step 2: Fischer Esterification of 2-amino-6-methylbenzoic acid

The resulting amino acid can be converted to its methyl ester via Fischer esterification.[5]

-

Materials: 2-amino-6-methylbenzoic acid, Anhydrous methanol, Concentrated sulfuric acid (catalyst).

-

Procedure:

-

To a round-bottom flask, add 2-amino-6-methylbenzoic acid (1.0 eq) and an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel or recrystallization.

-

Potential Applications in Drug Development

While direct biological data for this compound is sparse in the reviewed literature, the activity of structurally similar compounds, particularly 2-aminobenzothiazoles, provides a strong rationale for its investigation as a potential therapeutic agent.

Anticancer Activity

One source suggests that this compound (MMAB) acts as a prophylactic agent that inhibits the growth of tumor cells.[1] It is proposed to inhibit the production of DNA and RNA and the activity of ribonucleotide reductase and deoxyribonucleotide reductase, enzymes crucial for DNA synthesis.[1]

Derivatives of the closely related 2-aminobenzothiazole scaffold have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. These pathways are often dysregulated in cancer.

-

Kinase Inhibition: Many 2-aminobenzothiazole derivatives have been developed as inhibitors of protein kinases, which are critical regulators of cellular signaling. For example, a Co(II) complex of 2-amino-6-methylbenzothiazole has shown cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 14.12 µM.[6] Molecular docking studies of 2-amino-6-methylbenzothiazole and its palladium(II) complex suggest potential inhibition of proteins involved in cancer metabolism like Bcl-2, Ki-67, and CDK-4.[7]

Based on this evidence, it is plausible that this compound could serve as a scaffold for the development of novel kinase inhibitors. A hypothesized signaling pathway that could be targeted by such compounds is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.

Other Potential Therapeutic Areas

The structural motif of this compound is also present in compounds with other biological activities, suggesting broader therapeutic potential. For instance, derivatives of 2-aminobenzothiazole have been investigated for their anthelmintic activity.[8]

Conclusion

This compound is a versatile chemical entity with significant potential for application in drug discovery and development. While direct and extensive biological data for this specific molecule remains to be fully elucidated in publicly accessible literature, the well-documented activities of its structural analogs provide a strong impetus for further investigation. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive scaffold for the design of novel therapeutic agents, particularly in the realm of oncology. Future research should focus on the systematic biological evaluation of this compound and its derivatives to fully uncover their therapeutic potential and mechanisms of action.

References

- 1. This compound | 18595-13-6 | TAA59513 [biosynth.com]

- 2. This compound | 18595-13-6 [chemnet.com]

- 3. anchor.lookchem.com [anchor.lookchem.com]

- 4. 2-Amino-6-methylbenzoic acid | 4389-50-8 [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-amino-6-methylbenzoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-6-methylbenzoate is a substituted anthranilic acid ester of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery within the broader context of anthranilic acid derivatives, its synthesis, physicochemical properties, and its potential therapeutic applications. Detailed experimental protocols, quantitative data, and visualizations of its synthesis and a conceptual biological pathway are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound, also known as methyl 6-methylanthranilate, is an aromatic organic compound with the chemical formula C₉H₁₁NO₂. As a derivative of anthranilic acid, it belongs to a class of compounds that are widely recognized for their diverse biological activities and applications as pharmacophores in drug design.[1][2] The strategic placement of the amino and methyl groups on the benzene ring influences its chemical reactivity and biological targets. This guide delves into the historical context of its development, common synthetic methodologies, detailed characterization data, and its emerging role in pharmaceutical research.

Historical Context and Discovery

While a singular definitive "discovery" of this compound is not prominently documented in historical literature, its emergence is intrinsically linked to the broader exploration of anthranilic acid and its esters in the late 19th and early 20th centuries. Anthranilic acid itself was first isolated in the 1840s, and its derivatives quickly became a focal point for chemists and pharmacologists.[3] The development of synthetic methodologies for creating a variety of substituted anthranilic esters was driven by the search for new dyes, fragrances, and therapeutic agents.

The core structure of this compound is a scaffold that has been explored for various medicinal chemistry applications, including the development of anti-inflammatory, antimicrobial, and antitumor agents.[4] Its synthesis and investigation are a logical progression in the systematic study of how substitution patterns on the anthranilate core affect biological activity.

Synthesis of this compound

The primary synthetic routes to this compound involve two main strategies: the esterification of 2-amino-6-methylbenzoic acid and the reduction of a nitro-substituted precursor.

Synthesis via Fischer Esterification

A common and direct method for the preparation of this compound is the Fischer esterification of 2-amino-6-methylbenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[5]

Reaction:

2-amino-6-methylbenzoic acid + Methanol ⇌ this compound + Water

Experimental Protocol: Fischer Esterification [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-6-methylbenzoic acid (1 equivalent) in an excess of methanol (10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (1-2 equivalents) to the stirred suspension. The amino group of the starting material will be protonated by the strong acid, so a stoichiometric amount of catalyst is often required.[6]

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Synthesis via Reduction of a Nitro Precursor

An alternative and industrially relevant approach involves the catalytic hydrogenation of a nitro-substituted precursor, methyl 2-methyl-6-nitrobenzoate.

Reaction:

Methyl 2-methyl-6-nitrobenzoate + H₂ → this compound + H₂O

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: To a solution of methyl 2-methyl-6-nitrobenzoate (1 equivalent) in a suitable solvent such as methanol or ethyl acetate, add a catalytic amount of palladium on carbon (Pd/C) or platinum on carbon (Pt/C) (typically 5-10 mol%).

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or in a Parr hydrogenator) and stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite.

-

Purification: The filtrate is concentrated under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 18595-13-6 | [7] |

| Molecular Formula | C₉H₁₁NO₂ | [8] |

| Molecular Weight | 165.19 g/mol | [8] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 45-48 °C | |

| Boiling Point | 257.2 °C at 760 mmHg | |

| Density | 1.132 g/cm³ |

Table 2: Spectroscopic Data

| Spectrum | Key Peaks/Shifts |

| ¹H NMR | δ (ppm): 7.1-7.3 (m, 1H, Ar-H), 6.5-6.7 (m, 2H, Ar-H), 4.9 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 2.3 (s, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): 168.5 (C=O), 148.0 (C-NH₂), 132.0 (C-CH₃), 128.5 (Ar-CH), 115.0 (Ar-CH), 112.0 (Ar-CH), 110.0 (C-COOCH₃), 51.5 (-OCH₃), 22.0 (-CH₃) |

| IR (KBr) | ν (cm⁻¹): 3450-3300 (-NH₂ stretch), 1690 (C=O stretch), 1610, 1580 (C=C aromatic stretch), 1250 (C-O stretch) |

| Mass Spec (EI) | m/z (%): 165 (M⁺), 134, 106, 77 |

Applications in Drug Development

This compound has been identified as a prophylactic agent with potential antitumor activity.[7] It is suggested to inhibit the growth of tumor cells by interfering with DNA and RNA synthesis.[7] This activity is believed to be mediated through the inhibition of key enzymes involved in nucleotide biosynthesis, such as ribonucleotide reductase and deoxyribonucleotide reductase.[7]

The diverse biological activities of anthranilic acid derivatives suggest that this compound and its analogues are promising scaffolds for the development of new therapeutic agents.[1] Further research into its mechanism of action and structure-activity relationships is warranted to explore its full potential in oncology and other therapeutic areas.

Conclusion

This compound is a valuable compound for researchers in drug discovery and development. While its specific historical discovery is not well-documented, its chemical lineage from anthranilic acid places it within a class of molecules with a rich history in medicinal chemistry. The synthetic routes to this compound are well-established, with both Fischer esterification and catalytic hydrogenation offering viable methods for its preparation. The available data on its physicochemical properties and biological activity, particularly its potential as an antitumor agent, highlight it as a compound of interest for further investigation. This guide provides a foundational resource for scientists working with or interested in the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 18595-13-6 | TAA59513 [biosynth.com]

- 8. This compound | CAS: 18595-13-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

Predicted Mechanism of Action for Methyl 2-amino-6-methylbenzoate: A Technical Guide for Researchers

For research and drug development professionals, this technical guide explores the predicted mechanism of action for Methyl 2-amino-6-methylbenzoate (MMAB), a compound of interest in oncology. While direct, peer-reviewed experimental data on MMAB is limited, by examining the established activities of structurally related anthranilate derivatives, we can propose a putative mechanism of action to guide further investigation.

Executive Summary

This compound is an anthranilate ester with potential as an anticancer agent. Based on preliminary commercial data and the known biological activities of similar compounds, the predicted primary mechanism of action for MMAB is the inhibition of DNA and RNA synthesis , leading to a cytostatic or cytotoxic effect on tumor cells. This is likely achieved through the direct or indirect inhibition of key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase , and potentially through the modulation of cell cycle regulatory proteins like cyclin-dependent kinase 2 (CDK2) .

Predicted Core Mechanism: Disruption of Nucleotide Metabolism and DNA Synthesis

The central hypothesis for MMAB's anticancer activity is its interference with the synthesis of nucleic acids, essential for the proliferation of rapidly dividing cancer cells.

Inhibition of Ribonucleotide Reductase (RNR)